molecular formula C16H14F3N3 B2825582 {4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile CAS No. 2062073-79-2

{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile

Cat. No.: B2825582
CAS No.: 2062073-79-2
M. Wt: 305.304
InChI Key: UAEXDQYMSLRNQP-UHFFFAOYSA-N
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Description

{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile is a malononitrile derivative featuring a benzylidene core substituted with a piperidine ring bearing a trifluoromethyl (-CF₃) group at the 4-position. This compound is characterized by its electron-withdrawing groups (EWGs), including the malononitrile moiety and the -CF₃ substituent, which synergistically influence its electronic properties, solubility, and reactivity. It is cataloged under multiple identifiers, including AKOS026675306 and ZINC263640025, and is supplied for research purposes in medicinal chemistry and materials science .

The trifluoromethyl-piperidine motif is a recurring structural element in pharmaceuticals and agrochemicals due to its metabolic stability and ability to modulate lipophilicity. The malononitrile group further enhances its utility as a precursor for synthesizing heterocyclic compounds or charge-transfer complexes.

Properties

IUPAC Name

2-[[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3/c17-16(18,19)14-5-7-22(8-6-14)15-3-1-12(2-4-15)9-13(10-20)11-21/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEXDQYMSLRNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile typically involves multiple steps, starting with the preparation of the piperidine ring. One common method includes the reaction of 4-(trifluoromethyl)piperidine with benzylidene malononitrile under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of different derivatives with altered chemical properties.

Scientific Research Applications

{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which {4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, for instance, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Group Impact: The -CF₃ group in the target compound significantly increases lipophilicity (logP ~3.5) compared to non-fluorinated analogues (e.g., Compound 5, logP ~2.1), enhancing membrane permeability .

Reactivity Differences : Compound 5 undergoes nucleophilic aromatic substitution but fails in subsequent reactions, likely due to insufficient electronic activation or steric bulk. In contrast, the target compound’s -CF₃ group may stabilize transition states in electron-deficient aromatic systems, enabling unique reactivity pathways.

Heterocyclic Derivatives: The example from demonstrates that -CF₃-piperidine derivatives can integrate into complex heterocycles for targeted biological activity, whereas the target compound’s malononitrile group offers orthogonal reactivity for materials science applications .

Biological Activity

{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile is a complex organic compound notable for its unique trifluoromethyl and piperidine functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for developing therapeutic agents.

Chemical Structure and Properties

The compound's structure includes a piperidine ring and a malononitrile moiety, which contribute to its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and binding affinity to biological targets, making it a subject of interest in drug design.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. These activities are primarily attributed to its ability to interact with specific molecular targets.

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Inflammatory Mediators : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (RAW 264.7) when stimulated with lipopolysaccharide (LPS) .
  • Induction of Apoptosis : The compound promotes apoptosis in hepatoma cells by modulating the expression of Bcl-2 family proteins and activating caspase pathways .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although detailed studies are still needed .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related compounds containing the trifluoromethyl group. It was found that certain derivatives significantly inhibited LPS-induced production of inflammatory cytokines in RAW 264.7 cells without exhibiting cytotoxicity . This suggests that derivatives of this compound could be developed as anti-inflammatory agents.

Anti-tumor Activity

Another investigation focused on trifluoromethyl-substituted piperidone derivatives, revealing that they could effectively induce apoptosis in cancer cells while inhibiting NF-kB activation. This highlights the potential of this compound as a multi-functional agent against tumors .

Data Table: Summary of Biological Activities

Activity Effect Cell Line/Model Reference
Anti-inflammatoryInhibition of TNF-α and IL-6 productionRAW 264.7
Induction of ApoptosisPromotion of apoptosis via Bcl-2 modulationHepG2 (hepatoma)
AntimicrobialModerate activity against bacterial strainsVarious

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing {4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile, and how can reaction conditions be optimized?

  • The compound is typically synthesized via Knoevenagel condensation between a 4-(trifluoromethyl)piperidine-substituted benzaldehyde derivative and malononitrile. Critical steps include:

  • Using a base catalyst (e.g., piperidine or acetic acid) in ethanol or methanol under reflux .
  • Controlling stoichiometry to avoid byproducts like unreacted intermediates or over-alkylation .
  • Monitoring reaction progress via TLC or NMR to optimize yield (typically 44–57% for analogous compounds) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220–2226 cm⁻¹ and C=C stretches) .
  • UV-Vis-NIR : Determines optical transparency and bandgap (e.g., cutoff wavelength ~476 nm for DEBM analogs) .
  • Single-crystal XRD : Resolves molecular packing and intermolecular interactions (e.g., π-π stacking in AIE-active derivatives) .
  • ¹H/¹³C NMR : Confirms molecular structure and purity .

Advanced Research Questions

Q. How do computational simulations elucidate the photophysical behavior of benzylidene malononitrile derivatives?

  • Semiempirical methods (e.g., OM2/MRCI) and surface hopping simulations model nonadiabatic decay dynamics, revealing:

  • Dominant S₁→S₀ decay via twisting around the C=C bond (lifetime ~1.2 ps) .
  • Conical intersections (CIs) critical for ultrafast relaxation, validated by time-resolved fluorescence .
    • DFT calculations correlate substituent effects (e.g., trifluoromethyl) with electronic properties .

Q. What role does the trifluoromethyl group play in modulating aggregation-induced emission (AIE) and nonlinear optical (NLO) properties?

  • The trifluoromethyl group enhances electron-withdrawing effects, stabilizing charge-transfer states and promoting AIE via restricted intramolecular rotation (RIR) .
  • In NLO applications, its strong electronegativity increases hyperpolarizability, as seen in DEBM analogs with low dielectric constants (εᵣ ~3.5) .

Q. How can contradictions in reported optical bandgaps or dielectric constants for malononitrile derivatives be resolved?

  • Discrepancies often arise from differences in:

  • Sample purity : Recrystallization methods (e.g., slow evaporation vs. gradient cooling) affect defect density .
  • Measurement techniques : Bandgap values from Tauc plots (e.g., 2.68 eV for DEBM) may vary with baseline correction methods .
  • Environmental factors : Humidity or solvent residues alter dielectric properties .

Q. What strategies improve single-crystal growth for X-ray studies of this compound?

  • Solvent selection : Ethyl acetate or methanol/ethanol mixtures enable slow evaporation for high-quality crystals .
  • Temperature control : Maintaining stable thermal conditions minimizes twinning defects .
  • Seeding : Introducing microcrystals from analogous compounds (e.g., PM2/PM3 derivatives) can template growth .

Methodological Challenges

Q. How does molecular architecture influence the NLO response in this compound?

  • The A'-D-π-A structure (A' = trifluoromethylpiperidine, D = piperazine, π = benzylidene, A = malononitrile) enables:

  • Intramolecular charge transfer (ICT), enhancing second-harmonic generation (SHG) efficiency .
  • Tunable NLO properties via auxiliary acceptor strength (e.g., pyridyl vs. pyrimidyl groups in AIE studies) .

Q. What experimental pitfalls arise in studying aggregation-induced emission (AIE) for this compound?

  • Solvent polarity effects : Polar solvents (e.g., DMSO) may suppress AIE by stabilizing monomeric states .
  • Concentration dependence : Aggregation thresholds must be identified via fluorescence titration (e.g., critical concentration ~10⁻⁴ M for PM2) .
  • Interference from ACQ : Competing aggregation-caused quenching (ACQ) requires substituent optimization (e.g., replacing ethyl donors with pyridyl acceptors) .

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